![molecular formula C6H11BO4 B12590205 [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid CAS No. 570431-58-2](/img/structure/B12590205.png)
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid typically involves the cyclopropanation of suitable precursors followed by boronation. One common method includes the reaction of (1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropane with boron-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Scientific Research Applications
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid has several applications in scientific research:
Biology: This compound can be utilized in the development of boron-containing drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid]
- [(1R,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid]
- 4-(Methoxycarbonyl)benzeneboronic acid
Uniqueness
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
570431-58-2 |
|---|---|
Molecular Formula |
C6H11BO4 |
Molecular Weight |
157.96 g/mol |
IUPAC Name |
[(1R,2S)-2-methoxycarbonyl-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-6(5(8)11-2)3-4(6)7(9)10/h4,9-10H,3H2,1-2H3/t4-,6+/m1/s1 |
InChI Key |
ZGPQYPCAGCTUQS-XINAWCOVSA-N |
Isomeric SMILES |
B([C@@H]1C[C@]1(C)C(=O)OC)(O)O |
Canonical SMILES |
B(C1CC1(C)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


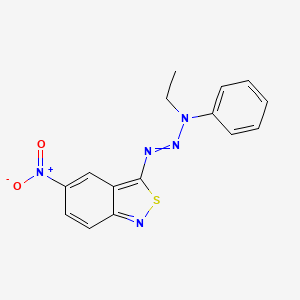
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
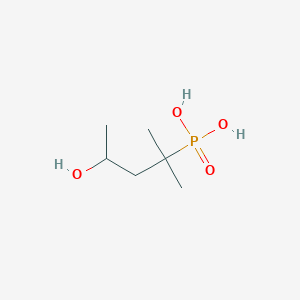
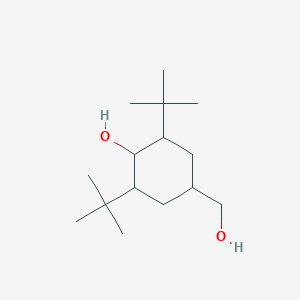
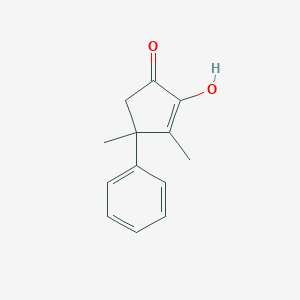

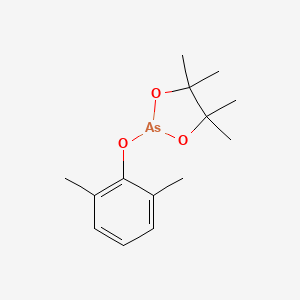

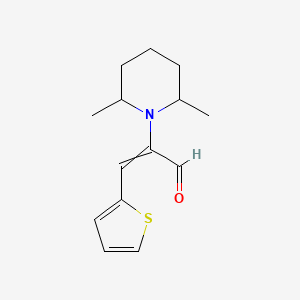

![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
